3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide
Description
3-(Benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzenesulfonyl group and a 1,3-benzoxazole-containing phenyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-21(13-14-29(26,27)18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,15H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIQGPVLNOXKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride . The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives . The final step involves coupling the benzenesulfonyl chloride with the benzoxazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzoxazole moiety can interact with nucleic acids or other biomolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s analogs differ primarily in sulfonyl/sulfanyl groups, heterocyclic cores, and substituents. Key comparisons include:
Table 1: Structural and Property Comparison
*Estimated based on analogs (e.g., ).
Key Observations:
Benzothiazole analogs (e.g., ) exhibit higher molecular weight due to additional sulfonyl groups, which may reduce membrane permeability despite moderate logP (2.0).
Sulfonyl vs. Sulfanyl Groups: Sulfonyl groups (as in the target compound and ) increase polarity and H-bond acceptor capacity (7 acceptors) compared to sulfanyl analogs (e.g., ), which may favor solubility but limit blood-brain barrier penetration .
Substituent Effects :
Bioactivity Considerations (Inferred from Structural Features)
- Anticancer Potential: Sulfonamide derivatives (e.g., ) exhibit anticancer properties, possibly via kinase inhibition or apoptosis induction. The benzoxazole core may synergize with sulfonyl groups for targeting DNA repair enzymes .
- Antimicrobial Activity: Benzothiazole derivatives () are known for antimicrobial effects, implying the target compound could be optimized for similar applications.
Biological Activity
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group and a benzoxazole moiety, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Component | Structure |
|---|---|
| Sulfonamide | Sulfonamide Structure |
| Benzoxazole | Benzoxazole Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in inhibiting various enzymes, particularly carbonic anhydrases and certain bacterial enzymes. The benzoxazole moiety contributes to the compound's ability to intercalate with DNA and disrupt nucleic acid processes, potentially leading to anti-cancer effects.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of these compounds were determined using standard bacterial strains such as Bacillus subtilis and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Active against Bacillus subtilis |
| Compound B | 64 | Active against Escherichia coli |
Cardiovascular Effects
A study examining the effects of benzenesulfonamide derivatives on cardiovascular parameters utilized an isolated rat heart model. The results demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases.
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Decreased pressure |
| Compound 2 | 0.001 | No significant effect |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a selective toxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against resistant strains of bacteria. The study found promising results, indicating that the compound could serve as a lead in the development of new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
